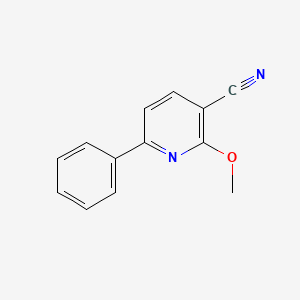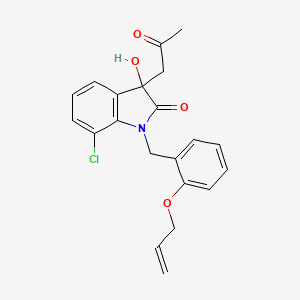
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C19H24ClN5O5, and its molecular weight is 437.88. The compound contains a purine ring, which is a fused ring structure containing four nitrogen atoms. Attached to this ring are several functional groups, including a chlorophenoxy group, a hydroxypropyl group, and an amino group.Scientific Research Applications
Pharmacological Potential
- Psychotropic Activities: A study on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds similar to the specified chemical, explored their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds showed promise in displaying anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).
Chemical Synthesis and Modification
- Reaction with Glycerol Epichlorohydrin: Research on the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, related to the specified compound, led to the formation of various structurally complex derivatives (Kremzer et al., 1981).
- Synthesis of Purinediones: A study focusing on the synthesis of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones offers insights into methods of creating purine derivatives, which are structurally related to the specified chemical (imo et al., 1995).
Structural Analysis and Properties
- Crystal Structure Analysis: Studies on compounds similar to the specified chemical, like 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, have provided detailed insights into their crystal structures, offering valuable information about their molecular conformations and interactions (Karczmarzyk et al., 1995).
Potential Antitumor and Antiviral Activities
- Antitumor and Vascular Relaxing Effects: Novel heterocycles synthesized from similar compounds demonstrated potential antitumor activity and were explored for their vascular relaxing effects (Ueda et al., 1987).
- Synthesis and Antiviral Activity: The synthesis of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, closely related to the compound , showcased potential antiviral properties, particularly against herpes simplex virus (Harnden et al., 1987).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O5/c1-11(26)8-21-18-22-16-15(17(28)24(3)19(29)23(16)2)25(18)9-13(27)10-30-14-6-4-12(20)5-7-14/h4-7,11,13,26-27H,8-10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTPXMAVCPRDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
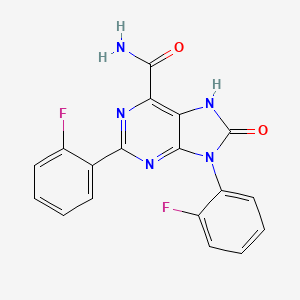
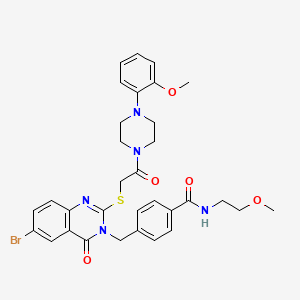
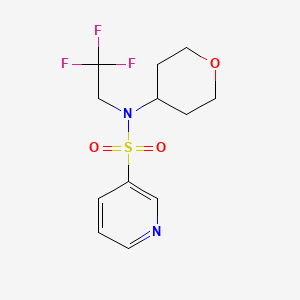
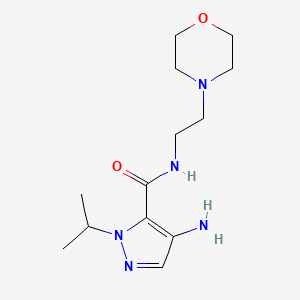
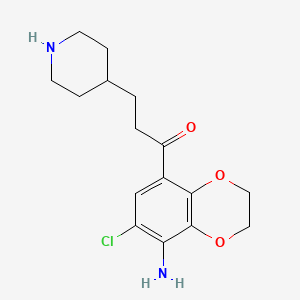
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2558442.png)
![Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2558443.png)
![N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2558444.png)

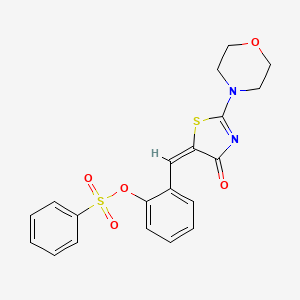

![[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea](/img/structure/B2558453.png)
